molecular formula C6H3BrS2 B14145184 Thieno(2,3-b)thiophene, 3-bromo- CAS No. 25121-84-0

Thieno(2,3-b)thiophene, 3-bromo-

Cat. No.: B14145184
CAS No.: 25121-84-0
M. Wt: 219.1 g/mol
InChI Key: FCPIEYXSZOGQOH-UHFFFAOYSA-N
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Description

Thieno(2,3-b)thiophene, 3-bromo- is a heterocyclic compound that features a fused ring system consisting of two thiophene rings The compound is characterized by the presence of a bromine atom at the 3-position of the thieno(2,3-b)thiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno(2,3-b)thiophene, 3-bromo- typically involves the bromination of thieno(2,3-b)thiophene. One common method is the bromine-lithium exchange reaction, where thieno(2,3-b)thiophene is treated with n-butyllithium followed by quenching with bromine. This method allows for the selective introduction of a bromine atom at the 3-position .

Industrial Production Methods

Industrial production of thieno(2,3-b)thiophene, 3-bromo- may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-b)thiophene, 3-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted thieno(2,3-b)thiophenes.

    Oxidation: Formation of thieno(2,3-b)thiophene sulfoxides or sulfones.

    Reduction: Formation of thieno(2,3-b)thiophene without the bromine atom.

Mechanism of Action

The mechanism of action of thieno(2,3-b)thiophene, 3-bromo- in various applications is largely dependent on its electronic structure. The presence of the bromine atom and the fused thiophene rings contribute to its electron-rich nature, making it an effective electron donor in organic electronic devices. In medicinal chemistry, the compound’s ability to interact with biological targets through π-π stacking and hydrogen bonding interactions is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno(2,3-b)thiophene, 3-bromo- is unique due to its specific electronic properties conferred by the bromine atom at the 3-position. This makes it particularly useful in the synthesis of complex organic molecules and materials with tailored electronic characteristics .

Properties

IUPAC Name

4-bromothieno[2,3-b]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrS2/c7-5-3-9-6-4(5)1-2-8-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPIEYXSZOGQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179811
Record name Thieno(2,3-b)thiophene, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25121-84-0
Record name Thieno(2,3-b)thiophene, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025121840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-b)thiophene, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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